molecular formula C7H9N3O4 B2939214 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1174887-31-0

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2939214
CAS No.: 1174887-31-0
M. Wt: 199.166
InChI Key: ZQVLDCVVLCTDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group and a nitro group, along with a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitro-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various acids and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxides, and various substituted pyrazole derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a nitro group on the pyrazole ring, along with a propanoic acid moiety, makes it a versatile intermediate for various synthetic and research applications .

Properties

IUPAC Name

2-(4-methyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-3-9(5(2)7(11)12)8-6(4)10(13)14/h3,5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVLDCVVLCTDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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